molecular formula C9H10ClFN2O B1520032 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride CAS No. 1185369-69-0

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride

Cat. No.: B1520032
CAS No.: 1185369-69-0
M. Wt: 216.64 g/mol
InChI Key: BUYNBWOPZRTTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indoline core with a fluorine atom at the 5-position and an aminomethyl group at the 3-position, making it a versatile intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available indoline-2-one derivatives.

  • Aminomethylation: The aminomethyl group at the 3-position is introduced using reagents such as formaldehyde and ammonium chloride under acidic conditions.

  • Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic steps for large-scale reactions, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The indoline core can undergo oxidation to form indole derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

  • Substitution: The fluorine atom can be substituted with other functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Indole Derivatives: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Indolines: Resulting from substitution reactions.

Scientific Research Applications

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine: Similar structure but lacks the indoline core.

  • 5-Fluoroindole: Similar fluorine substitution but different core structure.

  • Indolin-2-one derivatives: Various substitutions on the indoline core.

Uniqueness: 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride is unique due to its combination of the indoline core, fluorine substitution, and aminomethyl group, which provides a versatile platform for chemical modifications and applications.

Properties

IUPAC Name

3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O.ClH/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8;/h1-3,7H,4,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYNBWOPZRTTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride
Reactant of Route 2
3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride
Reactant of Route 3
3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride
Reactant of Route 4
3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride
Reactant of Route 5
3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride
Reactant of Route 6
3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.